molecular formula C8H8O3S B1316402 Ethyl thiophenene-3-glyoxylate CAS No. 53091-09-1

Ethyl thiophenene-3-glyoxylate

Cat. No.: B1316402
CAS No.: 53091-09-1
M. Wt: 184.21 g/mol
InChI Key: SGCFFCMXADEZEU-UHFFFAOYSA-N
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Description

Ethyl thiophenene-3-glyoxylate is an organic compound with the molecular formula C8H8O3S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom

Safety and Hazards

Ethyl 2-oxo-2-(thiophen-2-yl)acetate is associated with certain hazards. It has been classified with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-2-(thiophen-3-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The nature of these interactions often involves the binding of ethyl 2-oxo-2-(thiophen-3-yl)acetate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

Ethyl 2-oxo-2-(thiophen-3-yl)acetate has been shown to exert various effects on different types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that ethyl 2-oxo-2-(thiophen-3-yl)acetate can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound has been found to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-oxo-2-(thiophen-3-yl)acetate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl 2-oxo-2-(thiophen-3-yl)acetate has been shown to bind to specific receptors on the cell surface, leading to the activation of downstream signaling cascades . Furthermore, it can inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response. These interactions ultimately result in alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-oxo-2-(thiophen-3-yl)acetate have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-oxo-2-(thiophen-3-yl)acetate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of ethyl 2-oxo-2-(thiophen-3-yl)acetate vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, ethyl 2-oxo-2-(thiophen-3-yl)acetate can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

Ethyl 2-oxo-2-(thiophen-3-yl)acetate is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The involvement of ethyl 2-oxo-2-(thiophen-3-yl)acetate in these pathways underscores its potential impact on cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of ethyl 2-oxo-2-(thiophen-3-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, ethyl 2-oxo-2-(thiophen-3-yl)acetate can bind to plasma proteins, affecting its localization and accumulation in different tissues. These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

Ethyl 2-oxo-2-(thiophen-3-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria of cells . The targeting of ethyl 2-oxo-2-(thiophen-3-yl)acetate to these compartments is mediated by specific targeting signals and post-translational modifications. The subcellular localization of this compound is essential for its role in modulating cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl thiophenene-3-glyoxylate can be synthesized through several methods. One common approach involves the reaction of thiophene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around -5 to 0°C) to control the reaction rate and yield .

Another method involves the condensation of thiophene with ethyl glyoxylate in the presence of a base such as sodium hydroxide. This reaction is usually performed in ethanol at room temperature for an extended period (around 18 hours) to ensure complete conversion .

Industrial Production Methods

Industrial production of ethyl 2-oxo-2-(thiophen-3-yl)acetate may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl thiophenene-3-glyoxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(thiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(thiophen-2-yl)acetate: A closely related compound with the thiophene ring attached at a different position.

    Methyl 2-oxo-2-(thiophen-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

Uniqueness

Ethyl thiophenene-3-glyoxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of diverse thiophene-based compounds with tailored properties for various applications .

Properties

IUPAC Name

ethyl 2-oxo-2-thiophen-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCFFCMXADEZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508123
Record name Ethyl oxo(thiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53091-09-1
Record name Ethyl oxo(thiophen-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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